High-Temperature Antioxidant Efficacy: Sesamol Matches TBHQ and Surpasses BHA and α-Tocopherol
Sesamol's antioxidant capacity was compared to TBHQ, BHA, and α-tocopherol in a lard model system at elevated temperatures (90, 120, and 150°C). Sesamol demonstrated antioxidant capacity equivalent to TBHQ and significantly higher than BHA and α-tocopherol based on conjugated dienoic acid (CDA), conjugated diene hydroperoxides, and p-anisidine value (p-AV) assays [1]. The apparent activation energy of sesamol was determined to be 12.98 kcal/mol in this system [1].
| Evidence Dimension | Antioxidant capacity at elevated temperatures (90-150°C) |
|---|---|
| Target Compound Data | Sesamol: equivalent to TBHQ; higher than BHA and α-tocopherol |
| Comparator Or Baseline | TBHQ (tert-butylhydroquinone), BHA (butylated hydroxyanisole), α-tocopherol |
| Quantified Difference | Sesamol = TBHQ > BHA and α-tocopherol; activation energy = 12.98 kcal/mol |
| Conditions | Lard model system; 90, 120, 150°C for 48, 24, 8 h respectively; CDA, conjugated diene hydroperoxides, p-AV assays |
Why This Matters
For high-temperature food processing (frying, baking), sesamol provides synthetic-grade antioxidant protection without synthetic additive concerns.
- [1] Yeo, J. D., Park, J. W., & Lee, J. H. (2011). Evaluation of antioxidant capacity of sesamol and free radical scavengers at different heating temperatures. European Journal of Lipid Science and Technology, 113(7), 910-915. View Source
